6-Pentafluoroethyl-pyridazine-3-carbonitrile
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Overview
Description
6-Pentafluoroethyl-pyridazine-3-carbonitrile is a chemical compound characterized by the presence of a pyridazine ring substituted with a pentafluoroethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentafluoroethyl-pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β,γ-unsaturated hydrazone with a suitable reagent under controlled conditions. The reaction is often promoted by a catalyst, such as copper, and can be carried out under mild conditions to achieve good yields and high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The pentafluoroethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can introduce various functional groups into the pyridazine ring .
Scientific Research Applications
6-Pentafluoroethyl-pyridazine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: The compound’s properties make it suitable for use in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of biological activities.
Pyridazine-3-carbonitrile: A related compound with a similar core structure but different substituents
Uniqueness
6-Pentafluoroethyl-pyridazine-3-carbonitrile is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H2F5N3 |
---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carbonitrile |
InChI |
InChI=1S/C7H2F5N3/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-15-5/h1-2H |
InChI Key |
IVSFGSMECDWYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C#N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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